Cas no 305372-98-9 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide)

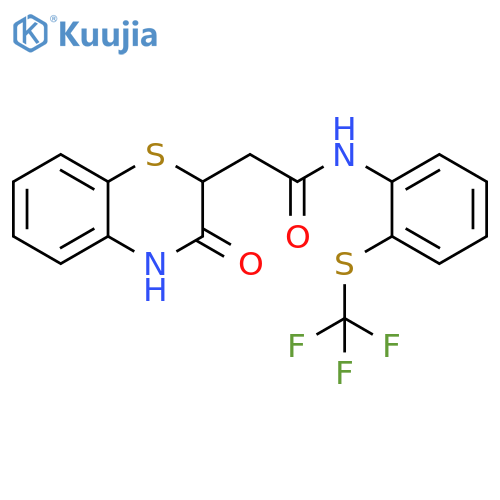

305372-98-9 structure

商品名:2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide

- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide

- 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-[2-[(trifluoromethyl)thio]phenyl]-

- 305372-98-9

- 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-((trifluoromethyl)thio)phenyl)acetamide

- AKOS016318961

- F1065-0403

- AKOS001671465

- 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide

- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)thio]phenyl}acetamide

- SR-01000500003-1

- SR-01000500003

-

- インチ: 1S/C17H13F3N2O2S2/c18-17(19,20)26-13-8-4-2-6-11(13)21-15(23)9-14-16(24)22-10-5-1-3-7-12(10)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)

- InChIKey: PDFCYYUARWPSJM-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC=CC=C2NC(=O)C1CC(NC1=CC=CC=C1SC(F)(F)F)=O

計算された属性

- せいみつぶんしりょう: 398.03705449g/mol

- どういたいしつりょう: 398.03705449g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 533

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 109Ų

じっけんとくせい

- 密度みつど: 1.50±0.1 g/cm3(Predicted)

- ふってん: 544.2±50.0 °C(Predicted)

- 酸性度係数(pKa): 12.47±0.40(Predicted)

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1065-0403-30mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1065-0403-3mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1065-0403-20μmol |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1065-0403-10mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1065-0403-20mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1065-0403-5μmol |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1065-0403-10μmol |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1065-0403-1mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1065-0403-25mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1065-0403-40mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide |

305372-98-9 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

305372-98-9 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-(trifluoromethyl)sulfanylphenyl}acetamide) 関連製品

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量